The Emergence of CREBBP Inhibitors: A Technical Guide to Discovery and Synthesis
The Emergence of CREBBP Inhibitors: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitously expressed CREB-binding protein (CREBBP or CBP) and its close homolog EP300 are critical epigenetic regulators and transcriptional co-activators.[1][2] Their intrinsic histone acetyltransferase (HAT) activity and role as protein scaffolds are central to a multitude of cellular processes, including cell growth, differentiation, and DNA repair.[2][3] Dysregulation of CREBBP/EP300 function is strongly implicated in the pathogenesis of various diseases, most notably cancer, making them compelling therapeutic targets.[3][4] This technical guide provides an in-depth overview of the discovery and synthesis of small molecule inhibitors of CREBBP, with a focus on the methodologies and data crucial for their development. While specific data on a compound designated "CREBBP-IN-9" is not publicly available, this guide will utilize data from closely related and well-characterized inhibitors, such as the potent Ep300/CREBBP-IN-8, to illustrate the core principles and experimental workflows.
The CREBBP Signaling Axis: A Target for Therapeutic Intervention
CREBBP functions as a central node in cellular signaling, integrating multiple pathways to regulate gene expression. Its primary role involves the acetylation of histone proteins, which remodels chromatin to a more permissive state for transcription.[5] Beyond histones, CREBBP acetylates a wide array of non-histone proteins, thereby modulating their activity.[5] The multifaceted nature of CREBBP's function underscores its importance in maintaining cellular homeostasis and its potential as a therapeutic target.
Below is a simplified representation of the CREBBP signaling pathway, highlighting its core functions.
Caption: A diagram of the CREBBP signaling pathway.
Discovery of CREBBP Inhibitors: A Multi-pronged Approach
The discovery of potent and selective CREBBP inhibitors has been accelerated by a combination of high-throughput screening, fragment-based drug design, and structure-based design methodologies.[6][7] These efforts have yielded several distinct chemical scaffolds targeting either the HAT domain or the bromodomain of CREBBP.
High-Throughput Screening and Fragment-Based Design
High-throughput screening of large compound libraries has been instrumental in identifying initial hit compounds.[6] Fragment-based screening, a complementary approach, identifies smaller, low-affinity fragments that can be optimized into more potent leads.[6][8]
Structure-Based Drug Design
The availability of high-resolution crystal structures of the CREBBP HAT and bromodomains has enabled structure-based drug design.[9][10] This approach allows for the rational design of inhibitors with improved potency and selectivity by optimizing interactions with key residues in the target's binding pocket.[10]
The general workflow for the discovery and optimization of a CREBBP inhibitor is depicted below.
Caption: A workflow for CREBBP inhibitor discovery.
Synthesis of CREBBP Inhibitors
The synthesis of potent CREBBP inhibitors often involves multi-step synthetic routes. While the specific synthesis of "CREBBP-IN-9" is not public, the synthesis of related compounds provides a blueprint for the chemical strategies employed. For instance, the synthesis of many CREBBP inhibitors involves the construction of a core scaffold followed by the introduction of various substituents to optimize potency and pharmacokinetic properties.
Due to the proprietary nature of specific compound syntheses, a generalized synthetic scheme is not provided. Researchers are encouraged to consult the patent literature for detailed synthetic protocols of specific CREBBP inhibitors.
Quantitative Data and Biological Activity
The characterization of CREBBP inhibitors involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and cellular activity. Below is a summary of key quantitative data for representative CREBBP inhibitors.
| Compound | Target Domain | IC50 (CREBBP) | IC50 (EP300) | Cellular H3K27Ac IC50 | Cell Growth GI50 (LK2) | Cell Growth GI50 (TE-8) | Reference |
| Ep300/CREBBP-IN-8 | HAT | 0.018 µM | 0.014 µM | 0.016 µM | 85.917 µM | 112.922 µM | [11] |
| A-485 | HAT | 2.6 nM | - | - | - | - | [5] |
| CPI-1612 | HAT | 10.7 nM (EP300) | - | - | - | - | [12] |
| iP300w | HAT | 15.8 nM (EP300) | - | - | - | - | [12] |
| (-)-OXFBD05 | Bromodomain | Kd = 102 nM | - | - | - | - | [13] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of CREBBP inhibitors.
CREBBP Inhibitor Screening Assay (AlphaLISA)
This assay is designed to measure the inhibition of CREBBP bromodomain binding to an acetylated histone substrate.[14][15]
Materials:
-
CREBBP Inhibitor Screening Assay Kit (e.g., BPS Bioscience, Cat. #32607)[15]
-
Glutathione AlphaLISA® Acceptor Beads[14]
-
AlphaScreen® Streptavidin-conjugated donor beads[14]
-
Microtiter plate
Protocol:
-
Incubate a sample containing the CREBBP enzyme and the test inhibitor with a biotinylated substrate for 30 minutes.
-
Add acceptor beads to the wells.
-
Add donor beads to the wells.
-
Read the Alpha-counts using a compatible plate reader. A decrease in signal indicates inhibition of the CREBBP-substrate interaction.
Cellular Histone Acetylation Assay (Western Blot)
This assay measures the ability of an inhibitor to reduce the levels of histone acetylation in cells.
Materials:
-
Cell line of interest (e.g., HCT116)
-
Test inhibitor
-
Lysis buffer
-
Primary antibodies (e.g., anti-H3K27ac, anti-Histone H3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Treat cells with the test inhibitor at various concentrations for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the acetylated histone mark and total histone (as a loading control).
-
Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the IC50 for cellular histone acetylation.
Cell Proliferation Assay
This assay determines the effect of the inhibitor on cell growth.
Materials:
-
Cancer cell lines (e.g., LK2, TE-8)
-
Test inhibitor
-
Cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®)
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for 72 hours.[11]
-
Add a cell viability reagent to each well.
-
Measure luminescence or absorbance to determine the number of viable cells.
-
Calculate the GI50 (concentration that causes 50% growth inhibition).[11]
Conclusion and Future Directions
The development of potent and selective CREBBP inhibitors represents a significant advancement in the field of epigenetic drug discovery. These molecules serve as powerful tools to probe the biological functions of CREBBP and hold promise as therapeutic agents for a range of diseases, particularly cancer. Future efforts will likely focus on the development of inhibitors with improved pharmacokinetic properties and the exploration of novel therapeutic strategies, including the use of proteolysis-targeting chimeras (PROTACs) to induce the degradation of CREBBP.[16] The continued investigation into the nuanced roles of CREBBP in health and disease will undoubtedly fuel the discovery of the next generation of epigenetic modulators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CREB binding protein (CREBBP): Structure-based perspectives for the development of clinical inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Potent and Selective Covalent p300/CBP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. biocompare.com [biocompare.com]
- 16. Discovery of Highly Potent and Efficient CBP/p300 Degraders with Strong In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

